![molecular formula C20H25ClN2 B4937315 N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)
N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine, commonly known as deschloroketamine or DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its unique pharmacological properties. The purpose of
Wirkmechanismus
The exact mechanism of action of DCK is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. DCK is a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate neurotransmission and the induction of dissociative anesthesia.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of biochemical and physiological effects, including sedation, analgesia, dissociation, and hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and apnea at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
DCK has several advantages as a research tool, including its potency, selectivity, and longer duration of action compared to ketamine. However, its use in laboratory experiments is limited by its high cost and potential for abuse and addiction.
Zukünftige Richtungen
There are several potential future directions for research on DCK, including the investigation of its therapeutic potential for the treatment of depression, chronic pain, and other psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to develop safer and more effective analogs.
Synthesemethoden
The synthesis of DCK involves the reaction of 2-chloro-2'-nitrobenzophenone with cyclohexylmagnesium bromide followed by reduction with lithium aluminum hydride and N-alkylation with ethyl iodide. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
DCK has been used in various scientific studies as a research tool to investigate its pharmacological properties. It has been found to exhibit potent anesthetic and analgesic effects, similar to ketamine, but with a longer duration of action. DCK has also been shown to have antidepressant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of depression and chronic pain.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-2-23-14-12-19(13-15-23)22-20(16-6-4-3-5-7-16)17-8-10-18(21)11-9-17/h3-11,19-20,22H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGEQHFJFTJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)-phenylmethyl]-1-ethylpiperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.